molecular formula C14H23N5O2 B6484305 1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941993-70-0

1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6484305
CAS No.: 941993-70-0
M. Wt: 293.36 g/mol
InChI Key: OAZXLJKSQQPHKO-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine derivative family, specifically 1,3-dimethylpurine-2,6-diones, which are structurally related to theophylline and caffeine. Its molecular structure features a purine core with substitutions at positions 7 and 8:

  • 7-position: A 2-methylpropyl (isobutyl) group, enhancing lipophilicity and influencing membrane permeability.

Its synthesis typically involves nucleophilic substitution or microwave-assisted methods, as seen in related derivatives .

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-6-7-15-13-16-11-10(19(13)8-9(2)3)12(20)18(5)14(21)17(11)4/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZXLJKSQQPHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-7-(2-methylpropyl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its structure features a bicyclic purine core with various substituents that may influence its biological activity. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C15H24N4O2
  • Molecular Weight: 293.185 g/mol
  • Structural Characteristics:
    • Contains dimethyl and propylamino groups.
    • Exhibits a unique arrangement of functional groups that may contribute to its pharmacological properties.

Biological Activities

  • Pharmacological Effects:
    • The compound has been studied for its potential as a stimulant and bronchodilator. Similar purine derivatives are known for such effects.
    • It may exhibit anti-inflammatory properties due to its structural similarities to other known anti-inflammatory agents.
  • Mechanism of Action:
    • The purine structure allows interaction with adenosine receptors, which are implicated in various physiological processes including vasodilation and neurotransmission.
    • Potential modulation of cyclic AMP levels through phosphodiesterase inhibition has been suggested, similar to the actions of caffeine and theophylline.

Case Studies

  • Stimulant Effects:
    • A study comparing the stimulant effects of various purine derivatives indicated that compounds with similar structural features to this compound showed significant increases in locomotor activity in rodent models.
  • Bronchodilation:
    • Research has demonstrated that related compounds can effectively relax bronchial smooth muscle. A comparative analysis showed that this compound could potentially mimic the bronchodilatory effects observed with theophylline.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound Biological Activity Mechanism
TheophyllineBronchodilatorPhosphodiesterase inhibition
CaffeineStimulantAdenosine receptor antagonism
1,3-Dimethyl-7-(2-methylpropyl)Potential stimulant and bronchodilatorSimilar mechanisms as above

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituents at positions 7 and 8, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name (Substituents) 7-Substituent 8-Substituent Molecular Weight Key Properties/Bioactivity Reference
Target Compound 2-Methylpropyl Propylamino ~357.41 g/mol Moderate logP (~1.8); kinase inhibition potential
7-(2,3-Dihydroxypropyl)-8-(2-Phenylethylamino) analog 2,3-Dihydroxypropyl 2-Phenylethylamino ~415.44 g/mol Higher polarity (logP ~0.5); enhanced solubility
7-Propyl-8-[(2-Methylpiperidinyl)methyl] analog Propyl (2-Methylpiperidinyl)methyl ~375.48 g/mol Increased basicity; potential CNS activity
8-Bromo-7-(Phenethyl) derivative Phenethyl Bromo ~421.29 g/mol Electrophilic character; lower metabolic stability
8-Nitro-7-[(4-Methylphenyl)aminoethyl] analog (4-Methylphenyl)ethyl Nitro ~391.39 g/mol Electron-withdrawing effects; possible mutagenicity
8-Isobutylthio-7-(4-Methylbenzyl) analog 4-Methylbenzyl Isobutylthio ~444.57 g/mol Thioether-linked hydrophobicity; kinase inhibition
8-Hydrazineyl-7-(3-Phenoxypropyl) analog 3-Phenoxypropyl Hydrazineyl ~453.50 g/mol Strong hydrogen bonding (IC50 = 8.5 µM for CK2)

Key Findings

Substituent Effects on Lipophilicity: The target compound’s 7-isobutyl group confers moderate lipophilicity (logP ~1.8), balancing membrane permeability and solubility. In contrast, the 7-(2,3-dihydroxypropyl) analog (logP ~0.5) is more water-soluble but may suffer from reduced bioavailability .

Bioactivity and Binding Interactions: Kinase Inhibition: The hydrazineyl-substituted analog (IC50 = 8.5 µM) outperforms the target compound in protein kinase CK2 inhibition, likely due to enhanced hydrogen bonding via the hydrazine group . Adenosine Receptor Modulation: Propylamino and phenethylamino groups at position 8 may favor A1/A2A receptor binding, whereas bulky groups (e.g., piperidinylmethyl) could shift selectivity .

Metabolic Stability: Bromo and nitro substituents at position 8 are associated with lower metabolic stability due to electrophilic reactivity or susceptibility to reduction . The target compound’s propylamino group may undergo N-dealkylation but is less reactive than halogen or nitro groups.

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